molecular formula C28H22NOP B12913328 1-(1H-Indol-3-yl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one CAS No. 91543-07-6

1-(1H-Indol-3-yl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one

Cat. No.: B12913328
CAS No.: 91543-07-6
M. Wt: 419.5 g/mol
InChI Key: POHNRXMIZYQIQF-UHFFFAOYSA-N
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Description

1-(1H-Indol-3-yl)-2-(triphenylphosphoranylidene)ethanone is a complex organic compound that features an indole moiety and a triphenylphosphoranylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Indol-3-yl)-2-(triphenylphosphoranylidene)ethanone typically involves the reaction of indole derivatives with triphenylphosphine and suitable carbonyl compounds. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and may involve catalysts like palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Indol-3-yl)-2-(triphenylphosphoranylidene)ethanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce indole-3-ethanol derivatives.

Scientific Research Applications

1-(1H-Indol-3-yl)-2-(triphenylphosphoranylidene)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1H-Indol-3-yl)-2-(triphenylphosphoranylidene)ethanone involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors, while the triphenylphosphoranylidene group may influence the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Indol-3-yl)ethanone: A simpler indole derivative with similar structural features.

    1-(1-Propyl-1H-indol-3-yl)ethanone: Another indole derivative with a propyl group.

    1-(1-Pentyl-1H-indol-3-yl)ethanone: An indole derivative with a pentyl group.

Uniqueness

1-(1H-Indol-3-yl)-2-(triphenylphosphoranylidene)ethanone is unique due to the presence of the triphenylphosphoranylidene group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of biological activity.

Properties

CAS No.

91543-07-6

Molecular Formula

C28H22NOP

Molecular Weight

419.5 g/mol

IUPAC Name

1-(1H-indol-3-yl)-2-(triphenyl-λ5-phosphanylidene)ethanone

InChI

InChI=1S/C28H22NOP/c30-28(26-20-29-27-19-11-10-18-25(26)27)21-31(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-21,29H

InChI Key

POHNRXMIZYQIQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=CC(=O)C2=CNC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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